Home > Products > Screening Compounds P145879 > cis-Lithospermic acid
cis-Lithospermic acid -

cis-Lithospermic acid

Catalog Number: EVT-1594721
CAS Number:
Molecular Formula: C27H22O12
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of cis-lithospermic acid can be achieved through various methods, including total synthesis and extraction from natural sources. One notable method involves an enantioselective total synthesis that has been accomplished in nine steps, yielding the compound with high purity. This process typically employs asymmetric intramolecular reactions, utilizing catalysts such as Rhodium complexes to facilitate the formation of the desired stereochemistry .

Molecular Structure Analysis

Structure and Data
Cis-lithospermic acid has a complex molecular structure characterized by multiple aromatic rings and hydroxyl groups. Its molecular formula is typically denoted as C27H30O10C_{27}H_{30}O_{10}, reflecting its polyphenolic nature. The structural configuration includes several stereogenic centers, contributing to its biological activity.

Molecular Structure Diagram

Cis Lithospermic Acid Structure\text{Cis Lithospermic Acid Structure}
Chemical Reactions Analysis

Reactions and Technical Details
Cis-lithospermic acid participates in various chemical reactions typical of polyphenolic compounds. These include oxidation-reduction reactions, where it may act as an antioxidant by scavenging free radicals. Its structure allows it to engage in hydrogen bonding and other interactions that facilitate its reactivity in biological systems.

Additionally, cis-lithospermic acid can undergo esterification and glycosylation reactions, which modify its chemical properties and enhance its bioavailability .

Mechanism of Action

Process and Data
The mechanism of action for cis-lithospermic acid primarily involves its role as an antioxidant and anti-inflammatory agent. It exerts protective effects against oxidative stress by scavenging free radicals, thus preventing cellular damage. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Furthermore, cis-lithospermic acid has demonstrated anti-thrombotic properties by modulating platelet aggregation through interactions with specific receptors . This multifaceted mechanism underlies its therapeutic potential in various diseases.

Physical and Chemical Properties Analysis

Physical Properties
Cis-lithospermic acid is typically a crystalline solid with a high melting point. It is soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Molecular Weight: Approximately 478 g/mol
  • Solubility: Soluble in water, methanol; insoluble in hexane
  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions or prolonged exposure to light.

These properties are crucial for its applications in pharmaceuticals and natural product chemistry.

Applications

Scientific Uses
Cis-lithospermic acid has garnered attention for its diverse applications in medicine and pharmacology. Key uses include:

  • Antioxidant Activity: Utilized in formulations aimed at reducing oxidative stress.
  • Cardiovascular Health: Investigated for its potential to improve heart health by preventing thrombosis.
  • Anti-inflammatory Applications: Explored for use in treatments targeting inflammatory diseases.
  • Neuroprotective Effects: Research indicates potential benefits in neurodegenerative disorders due to its ability to protect neuronal cells from oxidative damage.
Synthetic Methodologies and Catalytic Strategies

Intramolecular Asymmetric Insertion Approaches for Core Scaffold Construction

The construction of the dihydrobenzofuran core—a critical structural element of cis-lithospermic acid—relies heavily on enantioselective intramolecular insertion strategies. A pivotal method involves the rhodium-catalyzed benzylic C–H functionalization of diazo esters. As demonstrated in Yu and Wang’s synthesis, treatment of diazo precursor 23 with Davies’ catalyst Rh₂(S-DOSP)₄ achieves asymmetric carbene insertion into the benzylic C–H bond. This reaction delivers the trans-dihydrobenzofuran system with high diastereocontrol (8:1 dr) and serves as a strategic entry point to the cis-configured scaffold through downstream functionalization [3] [7].

Complementary organocatalytic cyclizations offer distinct stereochemical advantages. Employing a quinidine-derived catalyst (10), researchers facilitated an intramolecular oxa-Michael addition of alkylidene β-keto ester 7. This reaction proceeds at ambient temperature (48 hours, 23°C) to form chromanone 6 in 97% yield and 91% ee, which is upgradable to >99% ee via recrystallization [1]. This method bypasses transition metals and leverages hydrogen-bonding interactions to enforce stereoselectivity.

Table 1: Performance of Key Asymmetric Insertion Methods

MethodCatalystYieldee or drKey Product
Carbene C–H InsertionRh₂(S-DOSP)₄85%8:1 drtrans-Dihydrobenzofuran
Oxa-Michael AdditionQuinidine derivative 1097%91% eeChromanone 6

Palladium-Catalyzed C–H Olefination in Late-Stage Functionalization

Late-stage fragment coupling via Pd-mediated C–H activation significantly enhances synthetic convergence. The Yu group pioneered an intermolecular C–H olefination protocol using Pd(OAc)₂ and the chiral ligand Ac-Ile-OH. This method couples dihydrobenzofuran acid 4 with acrylate 5 under mild conditions (KHCO₃, t-amyl alcohol, 85°C), delivering advanced intermediate 26 in 93% yield [1] [7]. The reaction’s success hinges on the carboxylic acid directing group in 4, which coordinates Pd to ortho-C–H bonds, enabling regioselective olefination.

Challenges persist with electron-deficient substrates. Brominated dihydrobenzofurans resist conventional olefination, necessitating prior Suzuki borylation for bromine-to-boronate conversion. Notably, PEPPSI-type Pd-NHC catalysts (e.g., 12) enable double borylation of dibromide 11 to bis-borane 13 (57% yield), illustrating the critical role of ligand design in overcoming electronic deactivation [1].

Stereoselective Synthesis via Chiral Auxiliaries and Transition Metal Catalysts

Chiral auxiliaries and asymmetric metal catalysis provide complementary stereocontrol. Fukuyama’s chiral lactamide auxiliary appended to phenolic precursors enables diastereoselective C–H insertion, yielding trans-dihydrobenzofurans with 8:1 dr after Rh catalysis [3]. Alternatively, L-proline-catalyzed α-oxyamination of aldehyde 9 installs the α-hydroxy acid moiety of acrylate fragment 5 in 98% ee [1]. This organocatalytic step bypasses resolution and expands substrate diversity.

For scaffold remodeling, hypervalent iodine reagents enable stereoretentive rearrangements. Chromanone 6 undergoes PIFA-mediated ring contraction (phenyliodine bis(trifluoroacetate)/HCOOH) to dihydrobenzofuran 11 in 61% yield with full retention of configuration (99% ee) [1]. Electron-withdrawing bromine substituents prove essential here; dimethoxy analogs decompose under identical conditions.

Table 2: Stereocontrolled Transformations in Lithospermic Acid Synthesis

Stereochemical ChallengeStrategyReagent/CatalystOutcome
α-Hydroxy Acid ConfigurationProline-Catalyzed OxyaminationL-Proline98% ee
Chromanone → DihydrobenzofuranIodine(III)-Mediated RearrangementPIFA/HCOOH99% ee retention
Benzylic StereocenterChiral Auxiliary + Rh CatalysisRh₂(S-DOSP)₄8:1 dr

Optimization of Total Synthesis Yield and Diastereomeric Ratios

Yield optimization centers on catalyst selection and protecting group management. The Pd-catalyzed C–H olefination’s efficiency (89–93% yield) dramatically shortens synthetic sequences compared to earlier approaches [1] [7]. However, diastereomeric impurities in carbene insertion steps necessitate careful optimization: the 8:1 dr achieved with Rh₂(S-DOSP)₄ represents a critical advance over racemic precedents [3].

Step economy is enhanced via telescoped reactions. For example, Fe-catalyzed cross-dehydrogenative coupling (CDC) constructs benzofuran intermediates directly from phenols, while Pd-catalyzed ester-directed C–H olefination merges fragments without prefunctionalization [6]. Additionally, recrystallization protocols upgrade chromanone 6 from 91% to >99% ee, avoiding chromatography [1]. Despite these advances, deprotection bottlenecks remain: TMSI-mediated methyl ester cleavage in the final step yields only 34% of (+)-lithospermic acid [1], highlighting a key area for future innovation.

Table 3: Synthetic Efficiency Across Representative Routes

Synthetic ApproachLongest Linear SequenceOverall YieldKey Limitation
Rh-Carbene Insertion + Olefination12 steps31%Diastereoselectivity (8:1)
Organocatalytic Oxa-Michael + Olefination9 stepsNot reportedLow-yielding rearrangement (61%)
Fe-Catalyzed CDC + Pd-OlefinationNot specifiedNot reportedLimited scope data

Properties

Product Name

cis-Lithospermic acid

IUPAC Name

(2R,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24+/m1/s1

InChI Key

UJZQBMQZMKFSRV-XPXASJQOSA-N

Synonyms

4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid
lithospermic acid
monardic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.